molecular formula C4H9NO2S B109187 DL-Homocysteine CAS No. 454-29-5

DL-Homocysteine

Cat. No. B109187
CAS RN: 454-29-5
M. Wt: 135.19 g/mol
InChI Key: FFFHZYDWPBMWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Homocysteine is a non-proteinogenic sulfhydryl-containing amino acid derived from methionine and is a homologue of cysteine . It is a weak neurotoxin that affects the production of kynurenic acid (KYNA) in the brain . DL-Homocysteine inhibits the activity of both KYNA biosynthetic enzymes, kynurenine aminotransferases (KATs) . It is a thiol-containing amino acid derived from methionine .


Synthesis Analysis

DL-Homocysteine is synthesized from methionine via several intermediates . The electrochemical reduction of d, l -homocystine hydrochloride to the corresponding cysteine was performed in a batch continuous recirculation reaction system .


Molecular Structure Analysis

The molecular structure of DL-Homocysteine is also available as a 2d Mol file .


Chemical Reactions Analysis

DL-Homocysteine is a representative intermediate metabolite of methionine (Met) to cysteine (Cys) via several intermediates . An elevated level of Hcy in plasma plays an important role in diseases such as neural tube defects and Down syndrome .


Physical And Chemical Properties Analysis

DL-Homocysteine appears as a white powder . Its melting point is between 232 - 233 °C .

Scientific Research Applications

Cardiovascular and Neurological Implications

  • Effects on Cardiac Function : DL-Homocysteine and its related compounds have been shown to significantly decrease the oxygen consumption rate in rat heart tissue, implicating potential cardiotoxic effects (Uzelac et al., 2018).
  • Neurological Impact : DL-Homocysteine can biphasically alter the production of kynurenic acid in the brain, which is an endogenous antagonist of glutamate receptors. This suggests a role in neurological disorders and brain dysfunction (Luchowska et al., 2005).

Cardiovascular Health and Disease Associations

  • Cardiovascular Disease Risk : Studies like the Hordaland Homocysteine Study have shown that high homocysteine levels are associated with increased cardiovascular morbidity and mortality, suggesting its potential as a cardiovascular risk marker (Refsum et al., 2006).
  • Homocysteine and Thrombosis : Elevated homocysteine levels are linked to increased risk of thrombosis and vascular diseases through mechanisms like increased tissue factor expression and endothelial dysfunction (Undas et al., 2005).

Biochemical and Metabolic Aspects

  • Homocysteine Metabolism : Homocysteine metabolism, involving B-vitamin cofactors, plays a crucial role in health and disease. Disturbances in this metabolism, leading to hyperhomocysteinemia, are associated with various pathologies, including vascular diseases (Williams & Schalinske, 2010).
  • Role in Oxidative Stress : DL-Homocysteine can induce oxidative stress and alter the activities of antioxidant enzymes in rats, pointing towards its potential prooxidant effects (Kornjača et al., 2017).

Diagnostic and Therapeutic Implications

  • Molecular Sensing : DL-Homocysteine can be used in biomimetic molecular sensing, highlighting its potential in the diagnosis of cardiovascular diseases (Chow et al., 2002).
  • B-Vitamins and Homocysteine Lowering : Studies have examined the impact of B-vitamin supplementation on homocysteine levels in cardiovascular patients, though the effectiveness of such treatments in reducing cardiovascular risk is still debated (Bønaa et al., 2006).

Safety And Hazards

Avoid contact with skin and eyes. Avoid breathing vapors or mists. Do not ingest. If swallowed then seek immediate medical assistance . The product is stable and non-reactive under normal conditions of use, storage and transport .

Future Directions

Homocysteine is increasingly recognized as an important molecule in a wide variety of cellular functions . Future research directions include the exploration of the pathologies associated with hyperhomocysteinemia (hHcy), mechanisms of homocysteine action and the protective role of H2S .

properties

IUPAC Name

2-amino-4-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFHZYDWPBMWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859946
Record name (+/-)-Homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Homocysteine

CAS RN

454-29-5, 6027-13-0, 454-28-4
Record name (±)-Homocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocysteine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name homocysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Homocysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name homocysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-Homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-homocysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOMOCYSTEINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IJP4A89K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Homocysteine
Reactant of Route 2
Reactant of Route 2
DL-Homocysteine
Reactant of Route 3
DL-Homocysteine
Reactant of Route 4
Reactant of Route 4
DL-Homocysteine
Reactant of Route 5
DL-Homocysteine
Reactant of Route 6
DL-Homocysteine

Citations

For This Compound
4,150
Citations
V Zivkovic, V Jakovljevic, O Pechanova… - BioMed Research …, 2013 - hindawi.com
Considering the adverse effects of DL-homocysteine thiolactone hydrochloride (DL-Hcy TLHC) on vascular function and the possible role of oxidative stress in these mechanisms, the …
Number of citations: 38 www.hindawi.com
HM Zhang, NQ Li, Z Zhu - Microchemical Journal, 2000 - Elsevier
… In this paper, we applied a dl-homocysteine self-assembled gold electrode to response DA, found that DA can be electrocatalyzed at the electrode and that a pair of well-defined redox …
Number of citations: 100 www.sciencedirect.com
Q Ma, C Qi, XL Li, Q Shi, CY Xu, T Jin, JZ Min - Journal of Pharmaceutical …, 2021 - Elsevier
… L-Cysteine (L-Cys), D-homocysteine (D-Hcy), and DL-homocysteine (DL-Hcy) were from Sigma-Aldrich (USA). (4-Carboxybutyl)triphenylphosphine (CTPP) and triethylamine (TEA) …
Number of citations: 18 www.sciencedirect.com
E Luchowska, P Luchowski, R Paczek… - Journal of …, 2005 - Wiley Online Library
… similar to but more potently than DL-homocysteine, augmenting KYNA … DL-homocysteine- and S-adenosylhomocysteine-induced changes of KYNA synthesis in vitro. DL-Homocysteine …
Number of citations: 53 onlinelibrary.wiley.com
J Strakova, KT Williams, S Gupta, KL Schalinske… - Nutrition research, 2010 - Elsevier
Betaine homocysteine S-methyltransferase (BHMT) catalyzes the transfer of a methyl group from betaine to homocysteine (Hcy), forming dimethylglycine and methionine. We previously …
Number of citations: 33 www.sciencedirect.com
HE Amos, CO Little, GA Digenis… - Journal of animal …, 1974 - academic.oup.com
Plasma amino acid response of wethers to abomasal infusions of DL-methionine (DLM), DL-homocysteine thiolactone-HC1 (HCTL) and N-acetyl-DL-methionine (NAM), in vivo rumen …
Number of citations: 23 academic.oup.com
J Zhang, A Demetriou, AC Welinder, T Albrecht… - Chemical physics, 2005 - Elsevier
Monolayers of homocysteine on Au(111)-surfaces have been investigated by voltammetry, in situ scanning tunnelling microscopy (STM) and subtractively normalised interfacial Fourier …
Number of citations: 43 www.sciencedirect.com
D Kornjača, V Živković, D Krstić, M Čolović… - Archives of Biological …, 2018 - serbiosoc.org.rs
… Abstract: The aim of this study was to assess the effects of DL-homocysteine (DL-Hcy) and DL-homocysteine thiolactone (DL-Hcy TLHC) on selected serum biochemical parameters, …
Number of citations: 3 www.serbiosoc.org.rs
HM Zhang, NQ Li - Bioelectrochemistry, 2001 - Elsevier
… A pair of well-defined redox waves of myoglobin at a dl-homocysteine self-assembled gold … In this paper, the direct electrochemistry of Mb at dl-homocysteine self-assembled gold …
Number of citations: 52 www.sciencedirect.com
Z Qazanfarzadeh, M Kadivar, H Shekarchizadeh… - Food …, 2021 - Elsevier
… to create new food ingredients and packaging, cross-linked secalin (SCL) was synthesized by papain-catalyzed disulfide bond formation in the presence of N-acetyl-dl-homocysteine …
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.